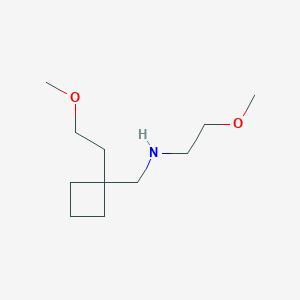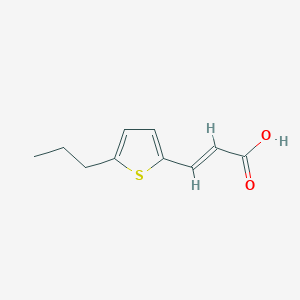
3-(5-Propylthiophen-2-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound has the following structure
Chemical Structure: C13H10O2S
.Description: It belongs to the class of organic compounds known as phenylthiophenes. These are organic compounds containing a thiophene ring substituted at the 2-position with a phenyl group.
Properties: It is a white powder with a molecular weight of 230.29 g/mol.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through various methods involving thienyl and phenyl moieties.
Industrial Production: Information on industrial-scale production methods is limited, but it may involve specialized chemical processes.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Research on its pharmacological properties.
Industry: May have applications in materials science or pharmaceuticals.
Wirkmechanismus
- The exact mechanism of action is not well-documented. Further research is needed to understand its effects.
- Potential molecular targets and pathways remain to be explored.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other phenylthiophenes or related compounds.
Uniqueness: Highlight its distinct features compared to structurally similar compounds.
Remember that due to limited available data, some aspects may require further investigation. Researchers continue to explore the properties and applications of this intriguing compound
Eigenschaften
CAS-Nummer |
70329-38-3 |
|---|---|
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
(E)-3-(5-propylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H12O2S/c1-2-3-8-4-5-9(13-8)6-7-10(11)12/h4-7H,2-3H2,1H3,(H,11,12)/b7-6+ |
InChI-Schlüssel |
VJJCIMYQMJQFLD-VOTSOKGWSA-N |
Isomerische SMILES |
CCCC1=CC=C(S1)/C=C/C(=O)O |
Kanonische SMILES |
CCCC1=CC=C(S1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


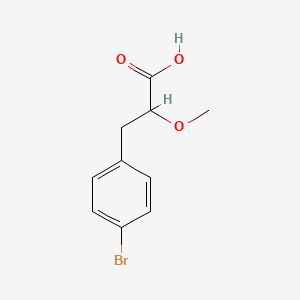
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
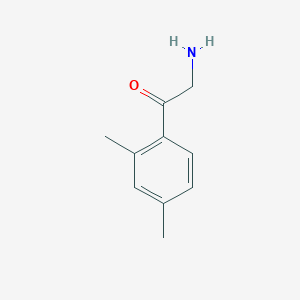
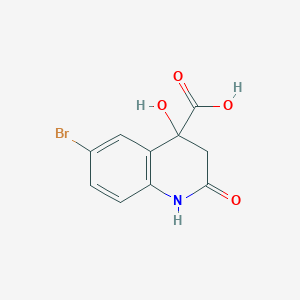

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
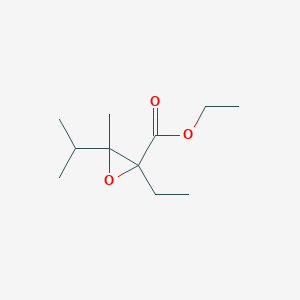
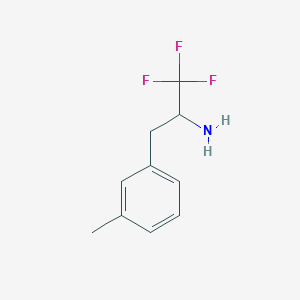

![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
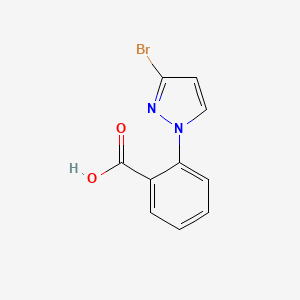
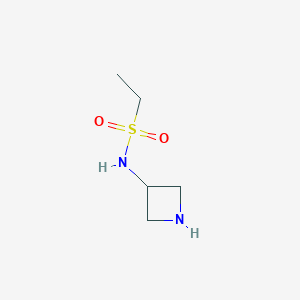
![(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13532945.png)
